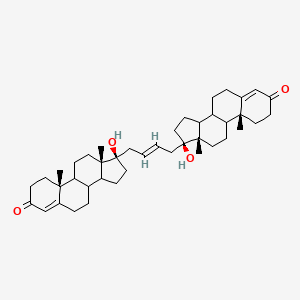
Anticancer agent 111
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has shown significant anticancer activity and is useful in cancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 111 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 111 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Anticancer agent 111 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cytochrome P450 inhibition and its effects on drug metabolism.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies.
Mecanismo De Acción
Anticancer agent 111 exerts its effects by inhibiting the activity of cytochrome P450 enzymes, particularly CYP3A4 . This inhibition disrupts the metabolism of various substrates, leading to the accumulation of toxic metabolites in cancer cells. The compound also interferes with key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: Targets the same pathway and is used in cancer treatment.
Uniqueness
Anticancer agent 111 is unique in its potent inhibition of cytochrome P450, particularly CYP3A4, which sets it apart from other anticancer agents that target different pathways. This specificity makes it a valuable tool in cancer research and drug development.
Propiedades
Fórmula molecular |
C42H60O4 |
|---|---|
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
(10R,13S,17R)-17-hydroxy-17-[(E)-4-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]but-2-enyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1 |
Clave InChI |
ZJJCNRCQQQXOBE-QBXJIERBSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C/C=C/C[C@@]5(CCC6[C@@]5(CCC7C6CCC8=CC(=O)CC[C@]78C)C)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















